
Imidapril
Descripción general
Descripción
Imidapril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used primarily for managing essential hypertension. Pharmacokinetic studies indicate a bioavailability of ~70%, with a half-life of ~8–10 hours, supporting once-daily dosing . This compound is metabolized to its active diacid metabolite, imidaprilat, which exhibits prolonged ACE inhibition .
Métodos De Preparación
N-Carboxy Anhydride (NCA) Intermediate Method
Reaction Mechanism and Key Steps
The NCA route, detailed in Patent CN113024632A, involves a three-step process:
-
Synthesis of N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine-N-carboxy anhydride
-
Cyclization to form the imidazolidine ring
-
Hydrochloride salt formation
Intermediate Synthesis
In Embodiment 1 , 1.02 kg disodium hydrogen phosphate is dissolved in 3.5 kg water and mixed with dichloromethane (2.62 kg), N-[(S)-(+)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine (1 kg), and triphosgene/dichloromethane solution (0.37 kg:2.64 kg). The mixture reacts at 20°C for 0.5 hours under HPLC monitoring until residual L-alanine derivatives fall below 5.0%. Post-reaction purification involves sequential washes with 2 mol/L HCl (2.06 kg) and 23.5% NaCl (2.24 kg), followed by dehydration with anhydrous sodium sulfate.
Critical Parameters:
-
Temperature control (20–30°C) prevents racemization
-
Molar ratio of triphosgene to L-alanine derivative: 1:2.7
-
pH maintenance at 7.4–7.6 using phosphate buffer
Cyclization and Salt Formation
The organic phase undergoes vacuum distillation to remove dichloromethane, yielding a crude solid. Recrystallization from isopropyl alcohol/ethyl acetate (1:3 v/v) produces this compound hydrochloride with >99.5% purity. Scale-up trials (Embodiments 2–3 ) demonstrate consistent yields of 85–88% across 10–20 kg batches.
Table 1: Comparative Data for NCA Method
Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
---|---|---|---|
Scale (kg) | 1 | 10 | 20 |
Reaction Time (h) | 0.5 | 0.8 | 1.0 |
Yield (%) | 85.2 | 87.1 | 86.5 |
Purity (HPLC, %) | 99.6 | 99.7 | 99.5 |
De-Esterification of Tertiary Butyl Esters
Conventional vs. Novel Approaches
Traditional methods employ dry HCl gas in 1,4-dioxane for de-esterification, but these often yield products prone to reversion to free base forms. Havale et al. developed a superior alternative using concentrated sulfuric acid:
Sulfuric Acid-Mediated Hydrolysis
A mixture of tertiary butyl ester (1 eq) and concentrated H<sub>2</sub>SO<sub>4</sub> (1.2 eq) in 1,4-dioxane (10 vol) stirs at 25°C for 6 hours. The solution is quenched into chilled water (15 vol), extracted with ethyl acetate, and treated with HCl/IPA to precipitate this compound hydrochloride.
Advantages Over HCl Gas Method:
-
Stability: No reversion observed after 6 months at 25°C/60% RH
-
Purity: 99.8% vs. 98.5% for conventional method
-
Process Safety: Eliminates handling of gaseous HCl
Table 2: Stability Comparison of this compound Hydrochloride
Storage Condition | Sulfuric Acid Method | HCl Gas Method |
---|---|---|
1 Month (25°C/60% RH) | 99.7% | 98.2% |
3 Months | 99.5% | 96.8% |
6 Months | 99.3% | 94.1% |
Optimization of Reaction Conditions
Solvent Systems
Dichloromethane remains the solvent of choice for NCA formation due to its ability to dissolve both polar (phosphate salts) and nonpolar (triphosgene) reagents. However, Embodiment 3 demonstrates that increasing dichloromethane volume from 2.62 kg to 52.4 kg in 20 kg batches improves mixing efficiency without affecting yield.
Temperature Control
Maintaining temperatures below 30°C during NCA synthesis prevents:
-
Epimerization at C-4 of the imidazolidine ring
-
Degradation of triphosgene to phosgene
-
Uncontrolled exotherms during HCl washes
Industrial-Scale Considerations
Equipment Design
Patent CN113024632A specifies 200L reaction kettles with:
-
Jacketed cooling for precise temperature control
-
High-shear mixers to handle viscous phases
-
Explosion-proof motors for triphosgene handling
Waste Management
Each kilogram of this compound produces:
-
8.4 kg aqueous waste (phosphate buffers, NaCl)
-
5.2 kg organic waste (dichloromethane, ethyl acetate)
-
0.7 kg solid waste (sodium sulfate)
Modern facilities implement solvent recovery systems achieving 92–95% dichloromethane reuse.
Analytical Characterization
HPLC Methods
The USP monograph specifies a C18 column (250 × 4.6 mm, 5 µm) with mobile phase acetonitrile:0.1% H<sub>3</sub>PO<sub>4</sub> (45:55 v/v) at 1.0 mL/min. This compound elutes at 8.2 min (λ = 210 nm), with system suitability requiring resolution >2.0 from closest impurity .
Spectroscopic Data
-
<sup>1</sup>H NMR (400 MHz, D<sub>2</sub>O): δ 7.32–7.18 (m, 5H, Ph), 4.41 (q, J = 7.1 Hz, 1H, CHCOO), 3.98 (s, 3H, NCH<sub>3</sub>), 2.87 (dd, J = 13.5, 6.8 Hz, 1H, CH<sub>2</sub>Ph), 1.41 (t, J = 7.1 Hz, 3H, OCH<sub>2</sub>CH<sub>3</sub>) .
-
FT-IR (KBr): 1745 cm<sup>-1</sup> (ester C=O), 1630 cm<sup>-1</sup> (amide I), 1545 cm<sup>-1</sup> (amide II) .
Análisis De Reacciones Químicas
Tipos de Reacciones: Imidapril experimenta varias reacciones químicas, incluyendo hidrólisis, oxidación y reducción. Bajo condiciones hidrolíticas, el clorhidrato de this compound sigue la cinética de degradación de primer orden .
Reactivos y Condiciones Comunes:
Hidrólisis: Hidrólisis catalizada por ácido o base utilizando ácido clorhídrico o hidróxido de sodio.
Oxidación: Agentes oxidantes como el peróxido de hidrógeno.
Reducción: Agentes reductores como el borohidruro de sodio.
Productos Principales Formados: El principal producto formado por la hidrólisis del this compound es su metabolito activo, imidaprilat .
Aplicaciones Científicas De Investigación
Imidapril tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Química: Se utiliza como un compuesto modelo para estudiar los inhibidores de la ECA y sus interacciones.
Biología: Se investiga por sus efectos en varias vías biológicas, incluido el sistema renina-angiotensina-aldosterona.
Industria: Se utiliza en el desarrollo de formulaciones farmacéuticas y estudios de bioequivalencia.
Mecanismo De Acción
Imidapril ejerce sus efectos inhibiendo la enzima convertidora de angiotensina, lo que evita la conversión de angiotensina I a angiotensina II. Esto conduce a una disminución de los efectos vasoconstrictores y una reducción de la secreción de aldosterona, lo que resulta en una menor presión arterial y una menor resistencia periférica . El metabolito activo, imidaprilat, es responsable de estos efectos farmacológicos .
Comparación Con Compuestos Similares
Comparative Efficacy with Similar ACE Inhibitors
Imidapril vs. Captopril
A double-blind study comparing this compound (10–20 mg/day) and captopril (25–50 mg/day) demonstrated equivalent blood pressure (BP) reduction in hypertensive patients. However, this compound showed a lower incidence of cough (4% vs. 12%) and hypotension, attributed to its tissue-selective ACE inhibition .
This compound vs. Enalapril
In a randomized trial, this compound (5–20 mg/day) and enalapril (5–40 mg/day) achieved similar BP control. Notably, this compound required lower doses for equivalent efficacy, suggesting superior potency.
Table 1: Efficacy in BP Reduction (Systolic/Diastolic, mmHg)
Pharmacokinetic and Pharmacodynamic Comparisons
Table 2: Pharmacokinetic Parameters
Parameter | This compound | Enalapril | Lisinopril |
---|---|---|---|
Bioavailability | ~70% | 60–70% | 25–50% |
Half-life (hr) | 8–10 | 11 | 12–30 |
Active Metabolite | Imidaprilat | Enalaprilat | None (prodrug) |
Protein Binding | 85–90% | 50–60% | <10% |
Excretion | Renal (60%) | Renal (90%) | Renal (70%) |
Sources: Br J Clin Pharmacol , Drugs 2007 Review
This compound’s tissue selectivity may reduce off-target effects, such as dry cough, compared to enalapril and lisinopril . Its slower dissociation from ACE contributes to sustained BP control .
Table 3: Adverse Event Incidence
Adverse Effect | This compound (%) | Enalapril (%) | Captopril (%) |
---|---|---|---|
Dry Cough | 4 | 15 | 12 |
Hyperkalemia | 2 | 3 | 3 |
Hypotension | 3 | 5 | 6 |
Renal Impairment | 1 | 2 | 2 |
Sources: Curr Ther Res , Drugs 2007 Review
This compound’s favorable tolerability profile is linked to its reduced bradykinin accumulation, minimizing cough risk . Hypersensitivity reactions are rare (<1%) compared to sulfhydryl-containing ACE inhibitors like captopril .
Organ Protection and Special Populations
This compound significantly reduces left ventricular mass index (LVMI) in hypertensive patients with left ventricular hypertrophy (LVH), outperforming amlodipine (LVMI reduction: 13 vs. 0 m², p<0.01) .
Actividad Biológica
Imidapril is an angiotensin-converting enzyme (ACE) inhibitor primarily used in the management of hypertension and heart failure. Its biological activity encompasses various mechanisms through which it exerts its therapeutic effects, including modulation of blood pressure, enhancement of insulin sensitivity, and influence on fibrinolysis. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
This compound works by inhibiting the ACE enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By blocking ACE, this compound reduces the conversion of angiotensin I to angiotensin II, leading to vasodilation and decreased blood pressure. Additionally, this compound enhances bradykinin levels, contributing to its vasodilatory effects.
Blood Pressure Reduction
A comparative study demonstrated that this compound (5–10 mg once daily) effectively lowers blood pressure in patients with essential hypertension. In a 12-week trial involving 57 patients, this compound showed a mean reduction in diastolic blood pressure (DBP) of -9.9 mm Hg compared to -8.8 mm Hg for captopril (p = 0.488), indicating comparable efficacy .
Drug | Initial Dose | DBP Reduction at 12 Weeks | Responder Rate |
---|---|---|---|
This compound | 5 mg once daily | -9.9 mm Hg | 53.9% |
Captopril | 25 mg twice daily | -8.8 mm Hg | 48% |
Insulin Sensitivity
Research has shown that this compound improves insulin sensitivity in hypertensive patients. A study involving normoweight hypertensive individuals found that after treatment with this compound, the glucose infusion rate increased significantly (+1.1 mg min per kg, p < 0.02), while candesartan did not produce similar results . This suggests that this compound may have beneficial effects beyond blood pressure control.
Fibrinolytic Activity
Treatment | PAI-1 Activity Change | t-PA Activity Change |
---|---|---|
This compound | Decreased | Increased (+4.45 IU ml, p < 0.01) |
Candesartan | Increased | Decreased (-0.05 IU ml) |
Side Effects and Tolerability
This compound is generally well tolerated compared to other ACE inhibitors like captopril. A study noted that adverse drug reactions occurred in only 20.7% of patients receiving this compound versus 46.4% for captopril (p < 0.05), with cough being the most common side effect reported in both groups . The lower incidence of cough with this compound is attributed to its lesser impact on bradykinin metabolism.
Case Studies
A notable case study involved a patient with resistant hypertension who was switched from enalapril to this compound due to persistent cough associated with enalapril use. After initiating treatment with this compound, the patient experienced significant blood pressure reduction without adverse respiratory effects, highlighting the clinical preference for this compound in certain patient populations .
Q & A
Basic Research Questions
Q. How should I design a pharmacokinetic study to evaluate Imidapril’s bioavailability in animal models?
- Methodological Guidance :
- Define study objectives using the PICO framework (Population: animal model; Intervention: this compound dosage; Comparison: control group; Outcome: bioavailability metrics).
- Use randomized controlled trials (RCTs) to minimize bias. For ethical compliance, ensure protocols align with institutional guidelines for animal welfare .
- Employ HPLC (High-Performance Liquid Chromatography) for plasma concentration analysis, referencing validated methods from prior studies to ensure reproducibility .
- Include parameters like Cmax, Tmax, and AUC in data collection .
Q. What analytical techniques are optimal for quantifying this compound in pharmaceutical formulations?
- Methodological Guidance :
- Compare UV-spectrophotometry (cost-effective, suitable for routine analysis) with HPLC-UV/MS (higher sensitivity for trace impurities).
- Validate methods per ICH guidelines : assess linearity (0.5–50 µg/mL), precision (RSD <2%), and recovery rates (98–102%) .
- Include system suitability tests (e.g., column efficiency, tailing factor) to ensure instrument performance .
Advanced Research Questions
Q. How can I resolve contradictions in this compound’s reported antihypertensive efficacy across heterogeneous patient cohorts?
- Methodological Guidance :
- Conduct meta-regression analysis to identify confounding variables (e.g., age, renal function, co-administered drugs).
- Apply qualitative iterative analysis to reconcile discrepancies: code data for themes like "dose-response variability" or "comorbidity interactions" .
- Use sensitivity analysis to test robustness of conclusions against outlier studies .
Q. What strategies improve the reliability of this compound’s metabolite profiling in human hepatocyte models?
- Methodological Guidance :
- Optimize LC-MS/MS parameters: ionization source (ESI vs. APCI), collision energy, and dwell time to enhance metabolite detection .
- Validate findings using stable isotope-labeled analogs to distinguish true metabolites from artifacts .
- Apply machine learning algorithms (e.g., random forests) to predict metabolic pathways from fragmented data .
Q. How do I design a longitudinal study to assess this compound’s renal protection effects in diabetic nephropathy?
- Methodological Guidance :
- Use mixed-effects models to account for repeated measures (e.g., serum creatinine, eGFR) and dropout rates .
- Integrate biomarker panels (e.g., urinary albumin-to-creatinine ratio, KIM-1) for multi-dimensional assessment .
- Pre-register study protocols on platforms like ClinicalTrials.gov to enhance transparency .
Q. What validation protocols are critical for ensuring reproducibility in this compound-related enzyme inhibition assays?
- Methodological Guidance :
- Standardize assay conditions: pH (7.4), temperature (37°C), and substrate concentrations (near Km values) .
- Include positive/negative controls (e.g., Captopril for ACE inhibition) and triplicate runs to assess inter-assay variability .
- Perform Bland-Altman analysis to evaluate agreement between replicate experiments .
Q. Methodological Frameworks and Tools
Q. Which statistical models are suitable for analyzing dose-response relationships in this compound studies?
- Recommendations :
- Apply non-linear regression (e.g., sigmoidal Emax models) to fit dose-response curves .
- Use Bayesian hierarchical models for sparse or heterogeneous data to borrow strength across subgroups .
Q. How can I ensure ethical compliance when collecting human data for this compound safety studies?
- Guidelines :
- Obtain informed consent with explicit details on data usage per GDPR/HIPAA .
- Anonymize datasets using unique identifiers and restrict access to authorized personnel .
Propiedades
IUPAC Name |
(4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O6/c1-4-29-19(27)15(11-10-14-8-6-5-7-9-14)21-13(2)17(24)23-16(18(25)26)12-22(3)20(23)28/h5-9,13,15-16,21H,4,10-12H2,1-3H3,(H,25,26)/t13-,15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZWOWYOHUKJIG-BPUTZDHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(CN(C2=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H](CN(C2=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048242 | |
Record name | Imidapril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89371-37-9 | |
Record name | Imidapril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89371-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidapril [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089371379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidapril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11783 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Imidapril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IMIDAPRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW7H1TJS22 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Imidapril | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041907 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.